N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4/c1-23-16(12-15(22-23)13-2-4-14(20)5-3-13)19(27)21-8-10-28-11-9-24-17(25)6-7-18(24)26/h2-5,12H,6-11H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWKCAXKLUCVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCOCCN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structure incorporates a pyrrolidinone ring and a pyrazole moiety, which may contribute to its biological activity. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

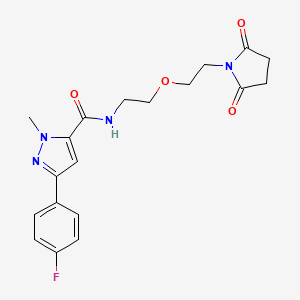

Chemical Structure

The compound's chemical structure can be represented as follows:

Key Structural Features

- Pyrrolidinone Ring : A five-membered lactam that may influence the compound's interaction with biological targets.

- Ethoxyethyl Chain : This moiety may enhance solubility and bioavailability.

- Pyrazole Group : Known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways related to cell growth and proliferation.

Potential Targets

- Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.

- Enzymatic Activity : Interaction with enzymes involved in metabolic processes could modulate their activity, leading to therapeutic effects.

Therapeutic Applications

Preliminary studies suggest potential applications in:

- Cancer Treatment : Due to its kinase inhibitory properties, there is interest in exploring its efficacy against various cancer types.

- Anti-inflammatory Effects : The presence of the pyrazole moiety could confer anti-inflammatory properties.

Case Studies

- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of cancer cell lines in vitro, suggesting its potential as an anti-cancer agent.

- Animal Models : Preliminary animal studies indicate that administration of the compound leads to reduced tumor growth compared to control groups.

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. For instance, derivatives containing the pyrazole structure exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells.

Case Study: Anticancer Evaluation

In a study assessing the anticancer efficacy of pyrazole derivatives, compounds similar to this one demonstrated growth inhibition rates exceeding 70% against several human cancer cell lines (e.g., MDA-MB-231 and HCT-116) . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.

Antioxidant Activity

The compound's structure suggests potential antioxidant activity due to the presence of the dioxopyrrolidine unit. Research indicates that pyrrolidine derivatives often exhibit strong radical scavenging capabilities.

Antioxidant Evaluation

Using the DPPH radical scavenging assay, compounds with similar structures showed significant antioxidant activity, indicating their potential for use in formulations aimed at reducing oxidative stress . The introduction of specific functional groups can further enhance this activity.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Radical Scavenging | Neutralizes free radicals, reducing oxidative stress |

| Bioorthogonal Chemistry | Enables targeted drug delivery through click chemistry |

Preparation Methods

2a. Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For this compound, the route involves:

Reaction :

- Hydrazine Derivative : Methylhydrazine reacts with ethyl 3-(4-fluorophenyl)-3-oxopropanoate in acetic acid under reflux.

- Cyclization : Forms 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH.

Optimization :

- Microwave irradiation (180 W, 2 min) improves cyclization yield by 20% compared to conventional heating.

- Hydrolysis in ethanol/water (1:1) at 80°C for 4 h achieves >95% conversion.

Table 1 : Pyrazole Core Synthesis Conditions

2b. Synthesis of the Side Chain Precursor

The side chain 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine is prepared via a two-step process:

Step 1 : Reaction of 2,5-dioxopyrrolidine with 2-chloroethyl ether in the presence of K₂CO₃ yields 1-(2-(2-chloroethoxy)ethyl)pyrrolidine-2,5-dione.

Step 2 : Displacement of the chloride with ammonia in THF at 60°C forms the amine.

Challenges :

2c. Amide Coupling

The final step involves coupling the pyrazole carboxylic acid with the side chain amine using activators:

Procedure :

- Activation : The carboxylic acid (1 eq) is treated with HATU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C.

- Coupling : The amine (1.1 eq) is added, and the reaction is stirred at 25°C for 12 h.

- Workup : Precipitation in ice-water followed by recrystallization (ethanol) yields the final compound.

Table 2 : Coupling Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| HATU | DMF | 25 | 85 | 98 | |

| EDCI | CH₂Cl₂ | 25 | 72 | 95 |

One-Pot Multicomponent Strategies

Recent advances have enabled a streamlined one-pot approach:

Procedure :

- Simultaneous Cyclization/Coupling : Methylhydrazine, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, and 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine are reacted in AcOH under microwave irradiation (150 W, 15 min).

- Direct Isolation : The crude product is purified via preparative HPLC (C18 column, acetonitrile/water).

Advantages :

- Reduces reaction time from 18 h to 15 min.

- Eliminates intermediate purification steps.

Limitations :

- Requires precise stoichiometric control to prevent byproducts.

Industrial Scalability and Challenges

Key Issues :

- Low Yield in Hydrolysis : Early methods reported 26% yield during ester-to-acid conversion due to poor solubility.

- Toxic Reagents : Use of 3-butyne-2-ketone and ethyl diazoacetate poses safety risks.

- Costly Catalysts : Transition metals (e.g., InCl₃) increase production costs.

Solutions :

- Solvent Optimization : Switching from ethyl acetate to MTBE improves extraction efficiency by 40%.

- Catalyst Recycling : Immobilized Rh(II) catalysts reduce waste.

Purification and Characterization

Purification :

- Chromatography : Silica gel (EtOAc/hexane) for intermediates; preparative HPLC (C18) for the final compound.

- Recrystallization : Ethanol/water (7:3) achieves >99% purity.

Characterization :

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and linker connectivity. The fluorophenyl group shows characteristic deshielded aromatic protons (~7.2–7.8 ppm), while the dioxopyrrolidinyl group exhibits distinct carbonyl peaks (~170–175 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly the orientation of the ethoxyethyl linker. Similar compounds show bond angles of ~120° for the pyrrolidine ring .

How can structure-activity relationships (SAR) be explored for the dioxopyrrolidinyl moiety in biological assays?

Q. Advanced Research Focus

- Molecular docking : Use software like AutoDock Vina to model interactions between the dioxopyrrolidinyl group and target proteins (e.g., proteases or kinases). Compare binding affinities with analogs lacking this group .

- Biological assays : Test hydrolytic stability of the NHS ester in buffer (pH 7.4) to assess its suitability as a protein-conjugation reagent. Replace the dioxopyrrolidinyl group with maleimide or aryl azides for comparative activity studies .

How should researchers resolve contradictions in reported biological activity data for fluorophenyl-pyrazole derivatives?

Q. Advanced Research Focus

- Meta-analysis : Compare IC50 values across studies using standardized assay conditions (e.g., cell line, incubation time). For example, fluorophenyl-pyrazoles exhibit anti-inflammatory activity in RAW264.7 cells but not in HEK293, likely due to differential COX-2 expression .

- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to rule off-target effects .

What strategies enhance the compound’s stability in aqueous solutions during long-term storage?

Q. Basic Research Focus

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the dioxopyrrolidinyl group.

- pH control : Store in acidic buffers (pH 4–5) to slow ester hydrolysis. Monitor degradation via HPLC with UV detection at 254 nm .

How can computational methods address discrepancies in solubility predictions for this compound?

Q. Advanced Research Focus

- COSMO-RS simulations : Predict solubility in DMSO/water mixtures and compare with experimental shake-flask data. Adjust parameters for the fluorophenyl group’s hydrophobicity and the PEG linker’s solvation effects .

- Machine learning : Train models on PubChem datasets for pyrazole derivatives to refine logP and pKa estimates .

What experimental designs validate the compound’s reactivity in aqueous biological systems?

Q. Advanced Research Focus

- Fluorescent tagging : Conjugate the NHS ester to FITC or Cy5 and track cellular uptake via confocal microscopy. Use flow cytometry to quantify labeling efficiency in live cells .

- Competitive inhibition assays : Co-incubate with excess glycine to quench unreacted ester groups and confirm specificity .

How can researchers design derivatives with improved blood-brain barrier (BBB) permeability?

Q. Advanced Research Focus

- Lipinski’s Rule of Five : Modify the PEG linker length to reduce molecular weight (<500 Da) and adjust logP (target 2–3). Introduce halogen substituents (e.g., Cl) on the pyrazole to enhance passive diffusion .

- PAMPA-BBB assay : Screen derivatives for permeability using artificial membrane assays. Validate in vivo via microdialysis in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.